1,5-a-L-Arabinotriose
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Overview
Description
1,5-α-L-Arabinotriose is a trisaccharide composed of three units of L-arabinose linked by α-1,5-glycosidic bonds. This compound is found in the cell walls of plants and plays a significant role in plant physiology and biochemistry. It is a part of the arabinan polysaccharides, which are components of the hemicellulose fraction of plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-α-L-Arabinotriose can be synthesized through enzymatic hydrolysis of arabinan polysaccharides using specific enzymes such as endo-1,5-α-L-arabinanase. This enzyme cleaves the α-1,5-glycosidic bonds in arabinan, resulting in the formation of arabinotriose .
Industrial Production Methods: Industrial production of 1,5-α-L-Arabinotriose involves the extraction of arabinan from plant materials, followed by enzymatic treatment to produce the desired trisaccharide. The process typically includes steps such as purification, concentration, and crystallization to obtain high-purity arabinotriose .
Chemical Reactions Analysis
Types of Reactions: 1,5-α-L-Arabinotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using endo-1,5-α-L-arabinanase.
Oxidation: Oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the arabinose units.
Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.
Major Products:
Hydrolysis: Produces arabinose and smaller oligosaccharides.
Oxidation: Results in the formation of aldehydes and carboxylic acids.
Glycosylation: Leads to the formation of glycosylated derivatives of arabinotriose.
Scientific Research Applications
1,5-α-L-Arabinotriose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of arabinan-degrading enzymes.
Biology: Plays a role in plant cell wall research and the study of plant physiology.
Medicine: Investigated for its potential prebiotic effects and its role in promoting gut health.
Industry: Utilized in the production of biofuels and bioplastics due to its renewable nature
Mechanism of Action
The mechanism of action of 1,5-α-L-Arabinotriose involves its interaction with specific enzymes that recognize and cleave the α-1,5-glycosidic bonds. These enzymes, such as endo-1,5-α-L-arabinanase, bind to the arabinotriose molecule and catalyze the hydrolysis of the glycosidic bonds, resulting in the release of arabinose units. This process is crucial for the degradation of arabinan polysaccharides in plant cell walls .
Comparison with Similar Compounds
Arabinobiose: A disaccharide composed of two arabinose units linked by an α-1,5-glycosidic bond.
Arabinotetraose: A tetrasaccharide composed of four arabinose units linked by α-1,5-glycosidic bonds.
Arabinopentaose: A pentasaccharide composed of five arabinose units linked by α-1,5-glycosidic bonds.
Uniqueness: 1,5-α-L-Arabinotriose is unique due to its specific structure and the presence of three arabinose units. This structure allows it to serve as a model compound for studying the enzymatic degradation of arabinan polysaccharides and its role in plant cell wall metabolism .
Properties
IUPAC Name |
5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGBMVAQMSBUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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